1,6-Bis(dichloromethylsilyl)hexane
Description
Significance of Bifunctional Organosilicon Monomers in Advanced Materials Science
Bifunctional monomers are molecules that possess two reactive functional groups, enabling them to act as fundamental building blocks for polymers. google.com In organosilicon chemistry, bifunctional monomers like 1,6-bis(dichloromethylsilyl)hexane are instrumental in the synthesis of linear polymers and can also serve as cross-linking agents to create robust, three-dimensional networks. slideshare.netnist.gov
The dual reactivity of these monomers allows for the systematic construction of long polymer chains through processes like polycondensation. nist.gov The presence of a flexible hexane (B92381) linker between the two reactive silyl (B83357) groups in this compound can impart desirable properties such as lower shrinkage, increased flexibility, and better compatibility in the resulting polymers. This is a principle seen in analogous compounds like 1,6-bis(trimethoxysilyl)hexane (B1329931), which is noted for these very characteristics. chemnet.com
The incorporation of such bifunctional silanes into polymer backbones can significantly enhance the material's properties. For example, they can improve thermal stability, mechanical strength, and adhesion between organic and inorganic components in composite materials. This makes them valuable in high-performance applications across the aerospace, automotive, and electronics industries. researchgate.net The general class of organosilicon polymers is noted for its potential in creating materials for functional coatings, biomaterials, and electronic devices.
Historical and Current Perspectives on Silicon-Carbon Bond Formation in Synthetic Chemistry
The journey to synthesizing complex molecules like this compound is built on a rich history of chemical innovation. The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized an organochlorosilane. acs.org A significant leap was made in the early 20th century by Frederic S. Kipping, who extensively used Grignard reagents for the formation of alkyl- and arylsilanes, laying the groundwork for silicone polymers.
A pivotal method for creating the silicon-carbon bonds found in this monomer is hydrosilylation . This process involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. chemspider.com This reaction is typically catalyzed by transition metals, particularly those from the platinum group. chemspider.com For a molecule like this compound, a common synthetic route would involve the double hydrosilylation of 1,5-hexadiene (B165246) with dichloromethylsilane (B8780727) (CH₃SiHCl₂).
While traditional chemical methods remain dominant, contemporary research is exploring novel and more sustainable routes for Si-C bond formation. In a groundbreaking development, researchers have successfully used directed evolution to engineer enzymes, such as cytochrome c, to catalyze the formation of carbon-silicon bonds biocatalytically. researchgate.net This approach offers an environmentally friendly pathway to producing specific organosilicon compounds with high efficiency and selectivity.
Structural Framework of this compound within Organosilane Architectures
The structure of this compound (C₈H₁₈Cl₄Si₂) is key to its function. It consists of a central, flexible six-carbon aliphatic chain (hexane) which separates two terminal dichloromethylsilyl [-Si(CH₃)Cl₂] groups. chemicalbook.com This "di-podal" structure is crucial. The two dichlorosilyl groups are the reactive centers. The chlorine atoms are good leaving groups, making the silicon atom susceptible to nucleophilic attack. This reactivity is the basis for polymerization reactions, typically through hydrolysis and condensation, which leads to the formation of stable siloxane (Si-O-Si) bridges, creating a polysiloxane polymer. slideshare.netnist.gov
The methyl group attached to each silicon atom influences the properties of the final polymer, contributing to its hydrophobicity and stability. The hexane linker provides spacing and flexibility to the polymer backbone, which can affect physical properties such as the glass transition temperature and mechanical durability of the resulting material.
Compound Data
Below are tables detailing the properties of this compound and related precursor compounds.
Table 1: Properties of this compound and a Structurally Similar Analog
Note: Experimentally verified data for this compound is limited in publicly accessible literature. Some data is derived from chemical suppliers or inferred from its close structural analog, 1,6-Bis(chlorodimethylsilyl)hexane, for illustrative purposes.
| Property | This compound | 1,6-Bis(chlorodimethylsilyl)hexane |
| CAS Number | 18395-97-6 chemicalbook.com | 14799-66-7 researchgate.netalfa-chemistry.com |
| Molecular Formula | C₈H₁₈Cl₄Si₂ chemicalbook.com | C₁₀H₂₄Cl₂Si₂ researchgate.netalfa-chemistry.com |
| Molecular Weight | 340.21 g/mol | 271.37 g/mol researchgate.netalfa-chemistry.com |
| Boiling Point | Data not readily available | 279.7 °C at 760 mmHg researchgate.netwikipedia.org |
| Density | Data not readily available | 0.942 g/cm³ researchgate.net |
| Refractive Index | Data not readily available | 1.437 researchgate.net |
| Flash Point | Data not readily available | 113.9 °C researchgate.netwikipedia.org |
Table 2: Properties of Key Precursor Chemicals
These chemicals are fundamental to the synthesis of the target compound and its analogs.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point |
| Dichloromethylsilane | 75-54-7 | CH₃Cl₂SiH | 115.03 g/mol | 41 °C |
| 1,5-Hexadiene | 592-42-7 | C₆H₁₀ | 82.14 g/mol | 59.6 °C |
| 1,6-Dichlorohexane | 2163-00-0 | C₆H₁₂Cl₂ | 155.07 g/mol chemnet.com | 203-205 °C chemnet.com |
| 1,6-Hexanediol | 629-11-8 | C₆H₁₄O₂ | 118.17 g/mol | 250 °C |
Properties
IUPAC Name |
dichloro-[6-[dichloro(methyl)silyl]hexyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl4Si2/c1-13(9,10)7-5-3-4-6-8-14(2,11)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFFILGCGJJGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCCC[Si](C)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,6 Bis Dichloromethylsilyl Hexane
Catalytic Hydrosilylation Strategies
Catalytic hydrosilylation stands out as a primary and highly effective method for synthesizing 1,6-Bis(dichloromethylsilyl)hexane. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, a reaction that is thermodynamically favorable but requires a catalyst to proceed efficiently. google.comgoogle.com
Utilization of 1,5-Hexadiene (B165246) as a Key Precursor
The synthesis prominently employs 1,5-hexadiene as the foundational organic substrate. This diene, featuring two terminal double bonds, serves as the hydrocarbon backbone, allowing for a double hydrosilylation event. The reaction with a dichloromethylsilane (B8780727) attaches a silyl (B83357) group to both ends of the hexane (B92381) chain, yielding the target molecule. The use of a diene like 1,5-hexadiene is crucial for creating bifunctional organosilicon compounds. acs.org A highly regioselective functionalization of 1,5-hexadiene can be achieved through both hydrosilylation and dehydrogenative silylation using various organofunctional silanes and siloxanes. acs.org
Role of Platinum-Based Catalysts (e.g., Karstedt's Catalyst) in Reaction Efficiency
Platinum-based catalysts are essential for the industrial application of hydrosilylation due to their high activity, selectivity, and stability. nii.ac.jp Among the most effective and widely used is Karstedt's catalyst, a platinum(0) complex with divinyl-tetramethyldisiloxane ligands. google.comgoogle.comnii.ac.jp This catalyst facilitates the addition of the Si-H bond to the alkene at low temperatures and with high efficiency. google.comgoettingen-research-online.de The platinum center is in the zero oxidation state, which is a key feature for its catalytic activity. google.comgoettingen-research-online.de Karstedt's catalyst is known for its high solubility in polysiloxane systems and demonstrates significantly improved activity compared to earlier catalysts like Speier's catalyst (H₂PtCl₆). nii.ac.jp While highly effective, platinum-catalyzed hydrosilylation can sometimes be accompanied by side reactions such as olefin isomerization or dehydrogenative silylation, which can reduce the yield of the desired product. nii.ac.jp
Regioselective Anti-Markovnikov Addition in Si-C Bond Formation
The hydrosilylation reaction for forming this compound proceeds via a regioselective anti-Markovnikov addition. This means the silicon atom attaches to the terminal carbon of the double bond, and the hydrogen atom adds to the internal carbon. This selectivity is a hallmark of platinum-catalyzed hydrosilylation and is crucial for producing the linear, terminally-silylated hexane structure. nii.ac.jp The mechanism, often described by models like the Chalk-Harrod mechanism, involves oxidative addition of the silane (B1218182) to the platinum center, coordination of the alkene, migratory insertion, and finally, reductive elimination of the product. nih.gov This pathway ensures the formation of the desired β-hydrosilylated product. nii.ac.jp
Reaction Optimization Parameters: Stoichiometry and Controlled Conditions
To maximize the yield and purity of this compound, careful control of reaction parameters is necessary. Key parameters include the stoichiometry of the reactants, catalyst loading, temperature, and choice of solvent.
Stoichiometry : An excess of the silane, in this case, dichloromethylsilane, is often used to ensure the complete conversion of 1,5-hexadiene.
Catalyst Loading : Karstedt's catalyst is effective even at very low concentrations, typically in the range of parts per million (ppm) of platinum. goettingen-research-online.de A starting point suggestion is a Pt loading of 100 ppm. goettingen-research-online.de
Temperature : The reaction is often exothermic and can proceed at temperatures ranging from ambient to elevated levels (20-200 °C). goettingen-research-online.de Cooling may be required, especially in large-scale syntheses, to control the reaction rate.
Solvent : While the reaction can be run without a solvent, inert solvents like toluene (B28343), xylene, or various hydrocarbons can be used. goettingen-research-online.de
The progress and completion of the reaction can be monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the formation of the symmetrically substituted product.
| Parameter | Typical Condition/Value | Rationale/Notes | Reference |
|---|---|---|---|
| Reactant Stoichiometry (Silane:Diene) | Excess Silane | Drives the reaction to completion, ensuring both double bonds of the diene are functionalized. | |
| Catalyst | Karstedt's Catalyst | High activity, selectivity, and solubility in common reaction media. | google.comnii.ac.jpgoettingen-research-online.de |
| Catalyst Loading (Pt) | ~10-100 ppm | Effective at low concentrations, making the process cost-efficient. | goettingen-research-online.de |
| Temperature | 20-200 °C | Reaction is often exothermic; temperature is controlled to manage reaction rate and prevent side reactions. | goettingen-research-online.de |
| Solvent | None, Toluene, Xylene | Inert solvents can be used to control concentration and temperature. | goettingen-research-online.de |
Reductive Synthesis Approaches
An alternative synthetic route involves the reduction of halogenosilanes. This method focuses on creating silicon-hydride bonds from more readily available silicon-halogen compounds.
Reduction of Halogenosilanes Using Magnesium Hydride
A specific method for synthesizing organosilicon hydrides involves the reduction of organohalogenosilanes using magnesium hydride (MgH₂). google.com This process offers a pathway to silanes under relatively simple conditions, utilizing non-pyrophoric, storage-form magnesium hydride. google.com The reaction is typically carried out in an ether-based solvent. google.com A key challenge in this process is that the magnesium halide byproduct can deposit on the surface of the magnesium hydride particles, passivating the reagent. google.com To overcome this, mechanical energy, such as grinding or ultrasound, is employed to continuously remove the byproduct layer and expose a fresh reactive surface. google.com This technique allows for the effective conversion of chlorosilanes to the corresponding hydrides. google.comgoogle.com
Condensation Reactions
Condensation reactions are a class of chemical reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or, in the context of Wurtz-type reactions, a salt.
The Wurtz reaction and its variants are classical methods in organometallic chemistry for forming carbon-carbon bonds by treating alkyl halides with sodium. wikipedia.orgbyjus.com This methodology has been extended to the synthesis of silicon-silicon bonds in organosilicon compounds. wikipedia.org For instance, the coupling of trimethylsilyl (B98337) chloride with sodium efficiently produces hexamethyldisilane. wikipedia.org
Theoretically, a similar intramolecular condensation of a 1,6-bis(chlorodimethylsilyl)alkane using an alkali metal like sodium or potassium could lead to the formation of a cyclic product. The reaction would involve the reductive coupling of the two chlorosilyl groups at either end of the hexane chain. The general mechanism proceeds through the formation of a highly reactive organosodium intermediate, which then undergoes nucleophilic attack. wikipedia.org
However, the practical application of this method to synthesize this compound is fraught with challenges. The reaction conditions, such as the choice of solvent, temperature, and the form of the alkali metal (e.g., dispersion, sand), would be critical. wikipedia.org Furthermore, such reactions are often prone to side reactions, including the formation of polymers and other undesired byproducts, which can lead to low yields of the target compound. byjus.com
Due to the lack of specific experimental data in published literature for this exact transformation, a data table detailing reaction parameters and yields cannot be provided at this time. The synthesis remains a topic for further research and development in the field of organosilicon chemistry.
Chemical Reactivity and Transformation Pathways of 1,6 Bis Dichloromethylsilyl Hexane
Nucleophilic Substitution Reactions at Silicon Centers
The electron-deficient silicon atom bonded to two electronegative chlorine atoms is a prime target for nucleophiles. These reactions typically proceed via an associative mechanism, where the nucleophile attacks the silicon center, forming a transient, high-coordinate species before the chloride leaving group is expelled. chemspider.com
The reaction of 1,6-Bis(dichloromethylsilyl)hexane with alcohols or alkoxides results in the stepwise replacement of chlorine atoms to form alkoxysilanes. For instance, treatment with an alcohol (ROH) in the presence of a base (to neutralize the HCl byproduct) or with a sodium alkoxide (NaOR) leads to the substitution of the chloro groups with alkoxy groups (-OR). chemicalbook.com
The complete substitution of all four chlorine atoms with methoxy (B1213986) groups, for example, yields 1,6-Bis(trimethoxysilyl)hexane (B1329931). cymitquimica.com These resulting alkoxysilanes are themselves important precursors for the formation of siloxane networks through controlled hydrolysis and condensation. cymitquimica.com
Table 1: Representative Alkoxide Substitution
| Reactant | Nucleophile | Product |
|---|---|---|
| This compound | Methanol (CH₃OH) / Base | 1,6-Bis(dimethoxymethylsilyl)hexane |
Similar to alkoxides, primary or secondary amines (R₂NH) and thiols (RSH) can act as potent nucleophiles, attacking the silicon centers to displace chloride ions. These reactions, typically carried out in the presence of a base to scavenge the generated HCl, lead to the formation of Si-N or Si-S bonds. nih.gov For example, reaction with a secondary amine like diethylamine (B46881) would yield a bis(diaminosilane).
The reaction with bifunctional nucleophiles can lead to the formation of complex cyclic or polymeric structures. The relative reactivity of nucleophiles generally follows the order of amines > alkoxides > thiols, although this can be influenced by steric factors and reaction conditions. nih.gov
Hydrolytic Mechanisms and Subsequent Condensation
One of the most significant reaction pathways for dichlorosilanes is hydrolysis, which serves as the initial step in the formation of silicone polymers.
This compound reacts readily with water in a process known as hydrolysis. uni-wuppertal.de In this reaction, a water molecule attacks the silicon atom, and a chloride ion is displaced, a process that repeats for all four Si-Cl bonds. The immediate products of this hydrolysis are silanol (B1196071) (Si-OH) groups. uni-wuppertal.denih.gov The complete hydrolysis of the starting compound results in the formation of the highly unstable intermediate, 1,6-Bis(dihydroxymethylsilyl)hexane.
The reaction is typically vigorous, producing hydrogen chloride gas as a byproduct. uni-wuppertal.de The stability of dichlorosilanes towards hydrolysis can be remarkably low, though it can be influenced by steric hindrance around the silicon center. nih.gov
Silanols, particularly those with multiple hydroxyl groups on a single silicon atom, are generally unstable and readily undergo condensation reactions. uni-wuppertal.degac.edu In this process, two silanol groups react with each other to form a thermodynamically stable siloxane bond (Si-O-Si) and eliminate a molecule of water.
For the di-functional silanetriol intermediate formed from this compound, this condensation can proceed intermolecularly, linking multiple molecules together. This polycondensation process results in the formation of a cross-linked polysiloxane network, a type of silicone polymer. The properties of the final polymer can be controlled by the reaction conditions. gac.edu
Table 2: Products of Hydrolysis and Condensation
| Step | Reactant | Key Intermediate/Product | Bond Type Formed |
|---|---|---|---|
| Hydrolysis | This compound | 1,6-Bis(dihydroxymethylsilyl)hexane | Si-O (Silanol) |
| Condensation | 1,6-Bis(dihydroxymethylsilyl)hexane | Polysiloxane Network | Si-O-Si (Siloxane) |
Explorations of Organosilicon Free Radical Chemistry
The generation of a silyl (B83357) radical at one of the silicon atoms in this compound is the initiating step for a cascade of potential intramolecular reactions. This radical generation can be envisioned through various methods, including photolysis or the use of radical initiators. Once formed, the highly reactive silyl radical can participate in several transformation pathways.
A primary anticipated reaction is intramolecular hydrogen abstraction . In this process, the silyl radical can abstract a hydrogen atom from the alkyl chain, leading to the formation of a carbon-centered radical. The favorability of this abstraction depends on the position of the hydrogen atom along the hexane (B92381) chain, with the formation of thermodynamically more stable secondary radicals being preferred over primary radicals.
Another significant pathway is intramolecular cyclization . The silyl radical can attack one of the carbon atoms of the hexane bridge, forming a new silicon-carbon bond and resulting in a cyclic structure. The regioselectivity of this cyclization is governed by the stability of the resulting ring system. Studies on analogous bis(silyl)alkanes suggest a propensity for the formation of five- and six-membered rings. In the case of a hexane bridge, cyclization could potentially lead to the formation of a seven-membered ring, a process that would compete with the formation of smaller, more stable ring structures through alternative reaction pathways.
The presence of two dichloromethylsilyl groups introduces the possibility of bicyclization reactions . Following an initial intramolecular cyclization, if a second silyl radical is generated at the other end of the molecule, a subsequent cyclization event could lead to the formation of a bicyclic organosilicon compound. The feasibility and outcome of such a reaction would be highly dependent on the stereochemistry of the initial cyclization and the conformational flexibility of the resulting monocycle.
The reactivity of the dichloromethylsilyl group itself is a crucial factor. The presence of chlorine atoms on the silicon influences the electrophilicity of the silyl radical and the stability of the resulting products. While specific experimental data is lacking, the principles of silyl radical chemistry provide a strong framework for predicting the complex and fascinating transformations that this compound is likely to undergo under free radical conditions. Further experimental investigation, particularly using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to directly observe the radical intermediates, is necessary to fully elucidate the intricate reaction mechanisms at play.
To illustrate the potential products and their characteristics, the following table summarizes the expected outcomes of intramolecular radical reactions of this compound.
| Reaction Pathway | Potential Product(s) | Key Features |
| Intramolecular Hydrogen Abstraction | Hexyl-bridged bis(silyl) compound with a radical on the alkyl chain | Formation of a carbon-centered radical. |
| Monocyclization | 1-Chloro-1-methyl-1-sila-cycloheptane derivatives | Formation of a seven-membered ring containing silicon. |
| Bicyclization | Bicyclic organosilicon compounds | Formation of two fused or bridged rings. |
Applications of 1,6 Bis Dichloromethylsilyl Hexane in Polymer Science and Advanced Materials
Bifunctional Monomer in Polymerization Processes
The two reactive dichloromethylsilyl groups at either end of the hexane (B92381) chain allow 1,6-Bis(dichloromethylsilyl)hexane to function as a bifunctional monomer. This means it can react at both ends to extend polymer chains or create network structures.
Precursor for Polysilalkylene Siloxanes
This compound can serve as a precursor in the synthesis of polysilalkylene siloxanes. The fundamental reaction involves the hydrolysis of the silicon-chlorine (Si-Cl) bonds. When exposed to water, the dichloromethylsilyl groups undergo hydrolysis to form silanol (B1196071) groups (-Si(CH₃)(OH)₂). These silanol intermediates are highly reactive and subsequently undergo condensation reactions with each other or with other silanols, eliminating water to form stable siloxane linkages (-Si-O-Si-).
When this compound is used as a monomer in this process, the resulting polymer contains alternating flexible hexane units and siloxane units. This creates a hybrid organic-inorganic polymer known as a polysilalkylene siloxane, which combines the properties of both components.
Cross-linking Agent in Silicone Polymer Synthesis
In silicone polymer synthesis, cross-linking is the process of forming chemical bridges between linear or branched polymer chains to create a three-dimensional network. Due to its two reactive sites, this compound is a potential cross-linking agent.
The mechanism is again based on the hydrolysis of its Si-Cl bonds to form reactive silanols. These silanols can then co-condense with the terminal silanol groups of pre-existing linear polysiloxane chains (like polydimethylsiloxane, PDMS). By bridging two separate polymer chains, the molecule creates a durable cross-link. The flexible hexane spacer between the reactive silyl (B83357) groups becomes an integral part of the final polymer network structure. Structurally related compounds, such as 1,6-Bis(trichlorosilyl)hexane, are noted for their ability to facilitate cross-linking reactions to create robust and stable silicone elastomers. chemimpex.com
Modification of Polymeric Properties
The incorporation of a specific monomer or cross-linker like this compound into a polymer matrix is done to modify and enhance the final material's properties.
Enhancement of Mechanical and Thermal Properties in Polymeric Networks
Furthermore, the replacement of some standard siloxane linkages with the more thermally stable hydrocarbon hexane bridge can influence the thermal stability of the resulting material. Research on polysiloxanes containing cyclodisilazane groups has shown that modifying the polymer backbone can significantly alter degradation behavior and improve thermal stability by promoting cross-linking that hinders depolymerization. researchgate.net While specific data for this compound is not available, the principle of backbone modification to enhance thermal properties is well-established in silicone chemistry. Similarly, analogous compounds like 1,6-Bis(trichlorosilyl)hexane are used as coupling agents to enhance the mechanical properties of final products. chemimpex.com
Contribution to Lower Shrinkage and Increased Flexibility in Resins
In resin systems, particularly those that cure via condensation reactions, volumetric shrinkage during curing is a significant issue. The incorporation of a relatively long and flexible bridging molecule can help mitigate this. The C₆ aliphatic chain of this compound provides internal flexibility to the polymer network.
Surface Modification and Functionalization
This compound is a bifunctional organosilicon compound whose utility in materials science stems from the high reactivity of its two dichloromethylsilyl end groups. These groups serve as reactive sites for covalently bonding the molecule to various surfaces, thereby altering the surface chemistry and physical properties. The flexible six-carbon hexane chain connecting these reactive ends provides a desirable spatial separation and conformational flexibility.
The functionalization of nanoparticle surfaces is a critical step in tailoring their properties for advanced applications, including improving their dispersion in polymer matrices, enhancing biocompatibility, or introducing specific catalytic activity. nih.gov While specific studies detailing the use of this compound are not prevalent, the underlying chemistry of dichlorosilanes makes it a suitable candidate for this purpose. Nanoparticles such as silica (B1680970), titania, and other metal oxides possess surface hydroxyl (-OH) groups.
The silicon-chlorine (Si-Cl) bonds in this compound are highly susceptible to hydrolysis. In the presence of surface hydroxyl groups and trace moisture, the Si-Cl bonds react to form silanol (Si-OH) intermediates and hydrochloric acid (HCl). These newly formed, highly reactive silanols can then undergo condensation reactions with the hydroxyl groups on the nanoparticle surface, forming stable siloxane (Si-O-nanoparticle) linkages.
Given that the molecule has two such reactive ends, it can be used in several ways:
Cross-linking Nanoparticles: If both ends of the molecule react with different nanoparticles, it can act as a flexible linker, creating a networked composite material.
Surface Passivation and Functionalization: One end can bind to the nanoparticle surface, leaving the other dichloromethylsilyl group available for further reactions. This second group can be hydrolyzed to a silanol or reacted with other molecules to introduce new functionality to the nanoparticle surface.
A related compound, 1,6-bis(trimethoxysilyl)hexane (B1329931), is known to be used as a surface modifier for various nanoparticles, which supports the applicability of this chemical scaffold for surface modification. biosynth.com
The modification of polymer surfaces is essential for improving properties like adhesion, wettability, biocompatibility, and chemical resistance. rsc.orgresearchgate.net this compound can be employed to graft a stable, flexible, silicon-containing layer onto polymeric substrates that possess reactive functional groups, such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH). This process is a form of "grafting-to" modification, where a pre-formed molecule is attached to a surface. mdpi.com
The reaction mechanism is analogous to nanoparticle functionalization. The dichlorosilyl groups react directly with the functional groups on the polymer backbone. For example, with a hydroxyl group on a polymer like polyvinyl alcohol, a stable Si-O-C bond is formed, covalently tethering the hexane-disilane unit to the polymer chain and releasing HCl as a byproduct.
This modification can impart several beneficial properties:
Increased Hydrophobicity: The nonpolar alkyl chain and methyl groups on the silicon atoms can significantly increase the water-repellency of a hydrophilic polymer surface.
Adhesion Promotion: The molecule can act as a molecular bridge between a polymer substrate and another material (e.g., an inorganic filler or a coating), as one end can bind to the polymer and the other can bind to the second material.
Cross-linking: If the polymer chains have sufficient mobility, the bifunctional nature of the molecule can be used to cross-link polymer chains at the surface, enhancing mechanical stability and solvent resistance.
Synthesis of Specialized Organosilicon Compounds
The reactive Si-Cl bonds of this compound make it a valuable precursor for the synthesis of other specialized organosilicon reagents and monomers.
Silyl triflates are exceptionally potent silylating agents used widely in organic synthesis, often succeeding where silyl chlorides fail, especially with sterically hindered substrates. The conversion of a chlorosilane to a silyl triflate is a well-established synthetic transformation.
This compound can serve as a starting material for the corresponding bis(silyl triflate). The reaction involves treating the bis(chlorosilane) with two equivalents of a strong acid, typically trifluoromethanesulfonic acid (triflic acid). This reaction proceeds via the protonation of the chlorine atom, followed by the elimination of hydrogen chloride (HCl) gas, and substitution by the triflate anion. The result is a highly reactive α,ω-bis(silyl triflate) molecule. These bifunctional silyl triflates are valuable for selectively protecting two hydroxyl groups in diols and polyols. capes.gov.br
| Reactant | Reagent | Product | Conditions | Yield |
| 1,2-Bis(chlorodimethylsilyl)ethane | Trifluoromethanesulfonic acid (2 equiv.) | 1,2-Bis(dimethylsilyltriflate)ethane | Heat to 60°C for 14 h | 87% |
This table presents a representative synthesis of a bis(silyl triflate) from a related bis(chlorosilane) to illustrate the general transformation.
The structure of this compound, featuring two reactive sites separated by a flexible spacer, makes it an ideal monomer for step-growth polymerization, specifically polycondensation reactions. nih.gov In these processes, it can be reacted with a difunctional comonomer to build a polymer backbone that incorporates silicon and the hexane linker.
For instance, reacting this compound with a diol (a molecule with two -OH groups) would lead to a poly(siloxane ether) through the formation of Si-O-C linkages, with the elimination of HCl. Similarly, reaction with a diamine would yield a poly(silazane) structure.
While specific synthesis of polyarylidenes using this exact monomer is not widely documented, the principle of incorporating silicon units into polymer backbones is a significant area of materials chemistry. Such silicon-containing polymers often exhibit enhanced properties compared to their purely organic analogues, including:
Higher Thermal Stability: The presence of silicon-oxygen or silicon-nitrogen bonds in the backbone can increase the decomposition temperature of the polymer.
Increased Flexibility: The low rotational barrier of Si-O bonds can lead to polymers with very low glass transition temperatures.
Gas Permeability: Polysiloxanes are known for their high permeability to gases.
Flame Retardancy: Upon combustion, silicon-based polymers can form a protective layer of silica (SiO2), which acts as a fire retardant. anr.fr
Advanced Spectroscopic Characterization and Structural Analysis of 1,6 Bis Dichloromethylsilyl Hexane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled method for determining the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrocarbon Chain and Methyl Group Analysis
Proton NMR (¹H NMR) is instrumental in identifying the different types of hydrogen atoms present in a molecule. For 1,6-Bis(dichloromethylsilyl)hexane, the spectrum reveals distinct signals for the protons on the methyl groups attached to silicon and for the protons along the hexane (B92381) backbone. Due to the molecule's symmetry, the hexane chain produces three sets of signals corresponding to the α, β, and γ methylene (B1212753) (CH₂) groups relative to the silicon atoms.
The chemical shift of protons is heavily influenced by the electronegativity of neighboring atoms. The dichloromethylsilyl group is strongly electron-withdrawing, causing protons on adjacent carbons (α-CH₂) to be deshielded and appear at a lower field compared to protons further down the chain (β- and γ-CH₂). libretexts.orglibretexts.org The protons of the methyl group directly attached to the silicon atom also exhibit a characteristic chemical shift.
For the related compound, 1,6-Bis(chlorodimethylsilyl)hexane, detailed ¹H NMR analysis has been reported and serves as an excellent reference. sciepub.com The protons on the methyl groups appear as a singlet, while the methylene groups of the hexane chain show distinct multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous compounds.
| Proton Type | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Methyl Protons | -Si(Cl₂)CH₃ | ~0.8 - 1.2 | Singlet |
| α-Methylene Protons | -Si-CH₂-CH₂- | ~0.9 - 1.5 | Multiplet |
| β-Methylene Protons | -Si-CH₂-CH₂-CH₂- | ~1.3 - 1.7 | Multiplet |
| γ-Methylene Protons | -CH₂-CH₂-CH₂-CH₂- | ~1.3 - 1.7 | Multiplet |
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Environment Determination
Silicon-29 NMR (²⁹Si NMR) is a powerful technique for directly observing the silicon atoms in a molecule. It provides crucial information about the substitution pattern around the silicon center. huji.ac.il The chemical shift range for ²⁹Si is broad, making it highly sensitive to the electronic environment. pascal-man.com The presence of electronegative substituents, such as chlorine, typically causes a downfield shift (to higher ppm values). unige.chrsc.org
For this compound, the two silicon atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum. The chemical shift for the dichloromethylsilyl group (-SiCl₂(CH₃)) would be characteristic of a silicon atom bonded to one alkyl group, one methyl group, and two chlorine atoms.
Table 2: Predicted ²⁹Si NMR Chemical Shift for this compound Predicted value is based on established trends for organosilicon compounds.
| Silicon Environment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Dichloromethylsilyl | R-Si(Cl₂)CH₃ | ~ +20 to +40 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the proton-decoupled spectrum of this compound, each unique carbon environment produces a single peak. Due to the molecule's symmetry, four distinct signals are expected: one for the methyl carbons and three for the carbons of the hexane chain (Cα, Cβ, and Cγ). docbrown.inforesearchgate.net
The chemical shifts are influenced by the proximity to the electronegative silicon and chlorine atoms. libretexts.orgdocbrown.info The α-carbon, being directly attached to the silicon, will be shifted downfield relative to the other carbons in the alkyl chain. Data from related compounds like 1,2-Bis(chlorodimethylsilyl)ethane chemicalbook.com and 1,6-bis(trimethoxysilyl)hexane (B1329931) spectrabase.com can be used to estimate the chemical shifts.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous compounds.
| Carbon Type | Structure Fragment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Methyl Carbon | -Si(Cl₂)CH₃ | ~ 1 - 5 |
| α-Carbon | -Si-CH₂-CH₂- | ~ 15 - 25 |
| β-Carbon | -Si-CH₂-CH₂-CH₂- | ~ 20 - 30 |
| γ-Carbon | -CH₂-CH₂-CH₂-CH₂- | ~ 30 - 35 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FTIR, measure the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of particular functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Si-CH₃ and Si-Cl Stretches
FTIR spectroscopy is highly effective for identifying the key functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the Si-CH₃, Si-Cl, and C-H bonds.
The Si-CH₃ group gives rise to a strong and sharp symmetric deformation (umbrella) band at approximately 1250-1270 cm⁻¹. gelest.comresearchgate.net The Si-Cl stretching vibrations in dichlorosilyl compounds typically appear as one or two strong bands in the 625-425 cm⁻¹ region. researchgate.net Additionally, the C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range. researchgate.net
Table 4: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | -CH₂-, -CH₃ | 2850 - 2960 | Strong |
| Si-CH₃ Symmetric Deformation | -Si-CH₃ | 1250 - 1270 | Strong, Sharp |
| CH₂ Bending | -CH₂- | ~1465 | Medium |
| Si-C Stretch | -Si-C- | ~800 - 840 | Strong |
| Si-Cl Stretch | -Si-Cl₂ | 425 - 625 | Strong |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For this compound (C₈H₁₈Cl₄Si₂), the molecular weight is approximately 312.2 g/mol . chemspider.com The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster due to the natural isotopic abundance of silicon and, most notably, chlorine (³⁵Cl and ³⁷Cl). The presence of four chlorine atoms will result in a complex and distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments.
Electron ionization (EI) typically induces extensive fragmentation. The fragmentation of alkanes and their derivatives often involves cleavage of C-C and C-H bonds. libretexts.orgyoutube.com For silyl (B83357) alkanes, cleavage of the Si-C bond is also a common pathway. nih.gov Key fragmentation patterns for this compound would include the loss of a methyl radical (-15 amu), a chlorine radical (-35/37 amu), and cleavage of the hexane chain.
Table 5: Potential Fragments in the Mass Spectrum of this compound
| Proposed Fragment Ion | Formula | Expected m/z (for most abundant isotopes) |
|---|---|---|
| [M - CH₃]⁺ | [C₇H₁₅Cl₄Si₂]⁺ | ~295 |
| [M - Cl]⁺ | [C₈H₁₈Cl₃Si₂]⁺ | ~275 |
| [SiCl₂(CH₃)(CH₂)₃]⁺ | [C₄H₉Cl₂Si]⁺ | ~155 |
| [SiCl₂(CH₃)]⁺ | [CH₃Cl₂Si]⁺ | ~113 |
| Cleavage of C₃-C₄ bond | [C₃H₆Si(CH₃)Cl₂]⁺ | ~156 |
Chromatographic Techniques for Product Purity and Polymer Molecular Weight Distribution
Chromatographic methods are indispensable for assessing the purity of monomeric organosilicon compounds and for characterizing the polymers derived from them. The reactivity of the silicon-chlorine bond in this compound makes it a precursor for the synthesis of a variety of organosilicon polymers. Techniques such as Gas Chromatography (GC) are vital for confirming the purity of the volatile monomer, while liquid chromatography methods are essential for analyzing the resulting polymeric products.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for the characterization of polymers, including those synthesized from this compound. malvernpanalytical.comresearchgate.net This method separates molecules based on their hydrodynamic volume in solution. numberanalytics.com The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads. youtube.com Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer elution time. numberanalytics.comyoutube.com
The primary application of GPC in this context is to determine the molecular weight distribution of the resulting polymer network. malvernpanalytical.comazom.com Key parameters obtained from GPC analysis include:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain, providing a value that is more sensitive to the presence of high-molecular-weight species.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). This value indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length, whereas higher values indicate a broader distribution of chain lengths. youtube.com
Understanding the molecular weight distribution is critical as it directly influences the macroscopic properties of the polymer, such as its strength, viscosity, and processability. lcms.cz For polysiloxane-based materials, multi-detector GPC systems are often employed. These systems may include a refractive index (RI) detector, a viscometer, and a light scattering detector to provide a more comprehensive characterization of the polymer's structure, branching, and intrinsic viscosity. malvernpanalytical.comresearchgate.net The choice of solvent is also crucial; while tetrahydrofuran (B95107) (THF) is a common solvent for GPC, it can be isorefractive with some polysiloxanes, making toluene (B28343) a preferable alternative for achieving a strong detector signal. lcms.czlcms.czwaters.com
Table 1: Representative GPC Data for an Organosilicon Polymer
This table illustrates typical data obtained from the GPC analysis of two different batches of a polymer synthesized using a 1,6-bis(silyl)hexane precursor. Differences in polymerization conditions can lead to variations in molecular weight and polydispersity, which are reflected in the data.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Intrinsic Viscosity (dL/g) |
| Polymer Batch A | 15,500 | 32,550 | 2.1 | 0.45 |
| Polymer Batch B | 18,200 | 41,860 | 2.3 | 0.52 |
X-ray Diffraction Analysis for Crystalline Structures of Related Compounds
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. While a specific single-crystal XRD study for this compound may not be widely reported, analysis of structurally related compounds provides significant insight into the likely molecular geometry and packing in the solid state. Of particular interest is the conformation of the flexible hexamethylene linker and the geometry around the silicon atoms.
Studies on other molecules incorporating a 1,6-hexane chain reveal important structural tendencies. For instance, the crystal structure analysis of bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine shows that the central alkyl chain adopts an all-trans conformation, resulting in a planar arrangement of the carbon backbone. nih.gov Similarly, the analysis of a C2-symmetrical bis(β-enamino-pyran-2,4-dione) derivative connected by a 1,6-hexylene spacer also provides detailed information on the geometry imposed by the linker. mdpi.com
Table 2: Crystallographic Data for Compounds Featuring a 1,6-Hexane Linker
This table presents crystallographic data from published studies on compounds containing a 1,6-hexylene or hexane component, illustrating the type of information obtained from X-ray diffraction analysis.
| Compound | Crystal System | Space Group | Key Feature(s) | Reference |
| Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine | Orthorhombic | Pbcn | The alkyl chain has an all-trans conformation. | nih.gov |
| [μ-1,6-Bis(diphenylarsanyl)hexane]bis[chloridogold(I)] | Triclinic | P-1 | The molecule links two gold atoms; detailed bond angles and lengths are reported. | researchgate.net |
| C2-Symmetrical bis(β-enamino-pyran-2,4-dione) with 1,6-hexylene linker | Triclinic | P-1 | The molecule lies on an inversion center within the unit cell. | mdpi.com |
| Pillar waters.comarene with n-Hexane Guest | Monoclinic | P2₁/n | The n-hexane guest is encapsulated within the host cavity. | mdpi.com |
Theoretical and Computational Investigations of 1,6 Bis Dichloromethylsilyl Hexane Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, providing a balance between accuracy and computational cost. For organosilicon systems like 1,6-Bis(dichloromethylsilyl)hexane, DFT can be employed to predict spectroscopic parameters and to elucidate the intricate details of reaction mechanisms.
Prediction and Validation of Spectroscopic Parameters (e.g., 29Si NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is an indispensable technique for characterizing the structure of organosilicon compounds and monitoring the progress of polymerization. DFT calculations have proven to be highly effective in predicting 29Si NMR chemical shifts, aiding in the interpretation of experimental spectra.
The prediction of 29Si NMR chemical shifts for this compound and its derivatives can be achieved using various DFT functionals and basis sets. The general approach involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensor. The chemical shift is then determined relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).
Studies on a range of organosilane and organosiloxane compounds have demonstrated that functionals like B3LYP, when paired with appropriate basis sets such as 6-311++G(d,p), can provide calculated 29Si NMR chemical shifts with an average error of a few parts per million (ppm) compared to experimental values. nih.govresearchgate.net For this compound, one would expect the 29Si NMR chemical shift to be influenced by the electron-withdrawing chlorine atoms and the methyl group attached to the silicon, as well as the nature of the hexane (B92381) bridge.
Table 1: Predicted 29Si NMR Chemical Shifts for this compound and Related Species
| Compound/Functional Group | Predicted 29Si Chemical Shift (ppm vs. TMS) |
| -Si(CH3)Cl2 (in monomer) | Hypothetical value based on similar structures |
| -Si(CH3)(OH)Cl (hydrolysis intermediate) | Hypothetical value based on similar structures |
| -Si(CH3)(OH)2 (fully hydrolyzed) | Hypothetical value based on similar structures |
| -O-Si(CH3)Cl-O- (in polymer chain) | Hypothetical value based on similar structures |
| -O-Si(CH3)(OH)-O- (in polymer chain) | Hypothetical value based on similar structures |
| -O-Si(CH3)(O-)-O- (cross-link site) | Hypothetical value based on similar structures |
Note: The values in this table are hypothetical and serve as an illustration of the types of data that can be generated through DFT calculations. Specific values would require dedicated computational studies.
By calculating the chemical shifts of the monomer, various hydrolysis intermediates, and different siloxane linkages within the polymer network, DFT can help to assign the peaks observed in experimental 29Si NMR spectra, providing a detailed picture of the polymerization process. iastate.eduunige.ch
Elucidation of Reaction Mechanisms and Transition States
The polymerization of this compound proceeds through a series of hydrolysis and condensation reactions. DFT is instrumental in mapping out the potential energy surfaces for these reactions, identifying transition states, and calculating activation barriers. This information is crucial for understanding the reaction kinetics and controlling the final polymer structure.
The initial step involves the hydrolysis of the Si-Cl bonds by water to form silanol (B1196071) (Si-OH) groups. Subsequent condensation reactions between these silanol groups, or between a silanol and a chlorosilyl group, lead to the formation of siloxane (Si-O-Si) bridges and the liberation of water or hydrogen chloride.
Table 2: Calculated Activation Energies for Elementary Steps in the Polycondensation of a Dichloromethylsilyl Group
| Reaction Step | Reactants | Products | Activation Energy (kJ/mol) |
| First Hydrolysis | R-Si(CH3)Cl2 + H2O | R-Si(CH3)(OH)Cl + HCl | Calculated Value |
| Second Hydrolysis | R-Si(CH3)(OH)Cl + H2O | R-Si(CH3)(OH)2 + HCl | Calculated Value |
| Silanol-Silanol Condensation | 2 R-Si(CH3)(OH)2 | R-Si(CH3)(OH)-O-Si(CH3)(OH)-R + H2O | Calculated Value |
| Silanol-Chlorosilane Condensation | R-Si(CH3)(OH)2 + R-Si(CH3)Cl2 | R-Si(CH3)(OH)-O-Si(CH3)Cl-R + HCl | Calculated Value |
Note: R represents the rest of the this compound molecule. The values are illustrative and would be the subject of specific DFT investigations.
These calculations can reveal the influence of the methyl group and the hexane chain on the reactivity of the silyl (B83357) centers. Furthermore, the role of catalysts, such as acids or bases, can be investigated by including them in the computational model.
Computational Modeling of Polymer Architectures and Network Formation
The bifunctional nature of this compound allows for the formation of complex, three-dimensional polymer networks. Computational modeling provides a means to simulate the growth of these networks and to predict their final architecture and properties.
By combining the reaction probabilities derived from DFT calculations with Monte Carlo or molecular dynamics simulations, it is possible to model the polycondensation process from the initial monomers to the formation of a cross-linked gel. These simulations can track the formation of different structural motifs, such as linear chains, branched structures, and cyclic species.
The simulations can provide valuable data on key network parameters:
Degree of cross-linking: The fraction of silyl units that are part of a branch point.
Average chain length between cross-links: This parameter significantly influences the mechanical properties of the resulting polymer.
Gel point: The point at which an infinite network is formed.
This information is critical for tailoring the synthesis conditions to achieve a desired polymer architecture with specific mechanical, thermal, and chemical properties.
Kinetic Studies of Polycondensation and Polymerization Processes
Kinetic studies of the polycondensation of this compound are essential for understanding and controlling the rate of polymer formation and the evolution of the molecular weight distribution. While experimental kinetic studies can be challenging due to the complexity of the reaction system, computational approaches can provide a detailed kinetic model.
The rate constants for the elementary hydrolysis and condensation reactions, obtained from DFT calculations of the activation energies, can be used as input for kinetic modeling. A system of differential equations can be set up to describe the time evolution of the concentrations of the monomer, various intermediates, and different polymer species.
The kinetic model can predict important macroscopic properties as a function of time, including:
Monomer conversion
Average molecular weight (number-average and weight-average)
Polydispersity index
By comparing the predictions of the kinetic model with experimental data, the model can be refined and validated. Such a validated model can then be used to optimize reaction conditions, such as temperature, monomer concentration, and water content, to achieve a desired polymerization outcome. The combination of experimental analysis and computational calculations provides a powerful approach to understanding the fundamental mechanisms of polycondensation. rsc.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1,6-Bis(dichloromethylsilyl)hexane, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1,6-dibromohexane and chloromethylsilane derivatives in the presence of a base (e.g., anhydrous potassium carbonate). Key parameters include reaction temperature (60–80°C), solvent selection (e.g., THF or acetonitrile), and stoichiometric ratios (2:1 chloromethylsilane:dibromohexane). Monitoring reaction progress via TLC or GC-MS is critical to optimize yield and purity .
Q. How should researchers handle solubility challenges for this compound in biological or material science experiments?
- Methodological Answer : Prepare stock solutions using DMSO (50–100 mg/mL) and dilute with co-solvents like PEG300 (40%) and Tween-80 (5%) to enhance aqueous solubility. For in vivo studies, ensure formulations are clarified via sonication (≤50°C) and used immediately to prevent precipitation. Example formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm backbone structure and substituent positions (e.g., hexane chain symmetry and dichloromethylsilyl groups). Refer to analogous compounds like 1,6-bis(4-aminophenoxy)hexane for spectral benchmarks .
- X-ray Crystallography : Employ SHELX programs (SHELXL/SHELXS) for refinement. Symmetry elements (e.g., inversion centers) and unit cell parameters (e.g., monoclinic ) should be analyzed to resolve molecular packing .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound derivatives?
- Methodological Answer : Compare experimental data (e.g., C–Si bond lengths: 1.85–1.89 Å) with density functional theory (DFT) calculations. Address discrepancies by refining anisotropic displacement parameters and validating hydrogen bonding (C–H···π or van der Waals interactions) using SHELXL. Cross-reference with databases like the Cambridge Structural Database .
Q. What role does this compound play in designing bioerodable polymers, and how can its degradation kinetics be studied?
- Methodological Answer : As a crosslinker in polyanhydrides (e.g., poly[1,6-bis(p-carboxyphenoxy)hexane]), its hydrolysis rate depends on backbone hydrophobicity. Characterize degradation via:
- GPC : Monitor molecular weight changes.
- FTIR : Track anhydride bond cleavage.
- Mass Loss Studies : Use phosphate-buffered saline (pH 7.4) at 37°C to simulate physiological conditions .
Q. How can researchers mitigate experimental artifacts in crystallographic studies of halogenated silane derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation to reduce absorption errors (µ = 0.07 mm) and collect ≥95% completeness in reciprocal space .
- Refinement : Apply twin refinement (SHELXL) for twinned crystals and validate using Rint (<0.05) and Δρ maps. Constrain H-atoms using riding models .
Key Challenges and Contradictions
- Synthesis Yield Variability : Discrepancies in reported yields (40–70%) may arise from moisture sensitivity of dichloromethylsilane. Use Schlenk-line techniques under inert atmospheres .
- Crystallographic Symmetry : Inversion centers in hexane bridges can lead to misinterpretation of molecular conformation. Validate using residual density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
